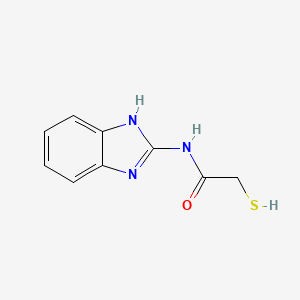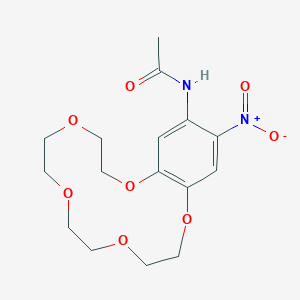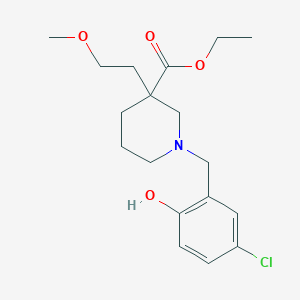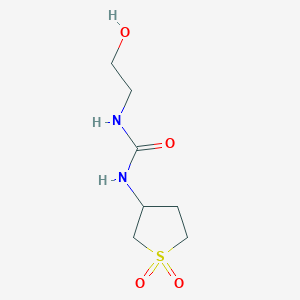
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate
Übersicht
Beschreibung
4-methyl-1,1-dioxidotetrahydro-3-thienyl 3-phenylpropanoate, commonly known as MDPHP, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a designer drug that is often sold as a substitute for other illicit substances such as cocaine or amphetamines. Despite its growing popularity, little is known about the synthesis, mechanism of action, and physiological effects of MDPHP.
Wirkmechanismus
The mechanism of action of MDPHP is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of MDPHP, including its stimulant and euphoric properties.
Biochemical and Physiological Effects:
MDPHP has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to induce hyperactivity, anxiety, and psychosis. Additionally, MDPHP has been shown to increase heart rate, blood pressure, and body temperature in both animals and humans. These effects are consistent with the stimulant properties of MDPHP.
Vorteile Und Einschränkungen Für Laborexperimente
MDPHP has several advantages as a research tool. It is relatively easy to synthesize and has a well-defined chemical structure, making it a useful tool for investigating the effects of synthetic cathinones on the brain and behavior. However, there are also several limitations to using MDPHP in lab experiments. For example, the psychoactive effects of MDPHP can be difficult to control, and the drug may have different effects in different animal models. Additionally, the use of MDPHP in lab experiments raises ethical concerns due to its potential for abuse and addiction.
Zukünftige Richtungen
There is still much to be learned about MDPHP and other synthetic cathinones. Future research should focus on elucidating the mechanism of action of MDPHP and its effects on neurotransmitter systems. Additionally, further studies are needed to investigate the long-term effects of MDPHP use on the brain and behavior. Finally, research should focus on developing safer and more effective treatments for individuals who abuse synthetic cathinones.
Wissenschaftliche Forschungsanwendungen
MDPHP has been the subject of several scientific studies due to its psychoactive effects. It is often used as a research tool to investigate the effects of synthetic cathinones on the brain and behavior. In particular, MDPHP has been studied for its potential to induce hyperactivity, anxiety, and psychosis in animal models. Additionally, MDPHP has been used in studies to investigate the impact of synthetic cathinones on neurotransmitter systems such as dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
(4-methyl-1,1-dioxothiolan-3-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-11-9-19(16,17)10-13(11)18-14(15)8-7-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYOBYANBNSDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC1OC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-hydroxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B3824178.png)

![2-butyl-5-(4-isopropylphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3824184.png)
![ethyl hydrogen [2-(butylamino)ethyl]phosphonate](/img/structure/B3824189.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-4-bromobenzamide](/img/structure/B3824197.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824200.png)
![4-bromo-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824214.png)
![2,2'-(thioxomethylene)bis[N-(4-chlorophenyl)hydrazinecarbothioamide]](/img/structure/B3824218.png)





![3,3'-[thiobis(methylene)]bis(2,5-dihydrothiophene) 1,1,1',1'-tetraoxide](/img/structure/B3824260.png)
